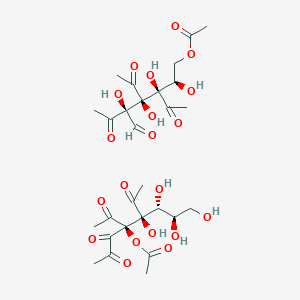

D-Mannopyranose,2,3,4,6-tetraacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “D-Mannopyranose,2,3,4,6-tetraacetate” is a complex organic molecule characterized by multiple hydroxyl, acetyl, and formyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the core heptyl and octan structures, followed by the introduction of hydroxyl groups through oxidation reactions. Acetylation is then performed using acetic anhydride in the presence of a catalyst such as pyridine. The formyl group is introduced via formylation reactions, often using reagents like formic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: Acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Conversion of formyl groups to hydroxyl groups.

Substitution: Introduction of new functional groups in place of acetyl groups.

Applications De Recherche Scientifique

Synthesis and Preparation

The synthesis of D-Mannopyranose, 2,3,4,6-tetraacetate typically involves the acetylation of D-mannose. A notable method includes:

- Per-O-acetylation : Using acetic anhydride and an acid catalyst.

- Formation of Acetobromomannose : Reacting with hydrobromic acid in acetic acid.

- Orthoester Formation : Utilizing ethanol and collidine.

- Hydrolysis : Converting the orthoester to the desired tetraacetate.

This method yields a high purity product suitable for further applications .

A. Carbohydrate Chemistry

D-Mannopyranose, 2,3,4,6-tetraacetate serves as a crucial intermediate in synthesizing various glycosylated compounds. This is particularly important for studying the structure-function relationships of carbohydrates and their derivatives.

B. Drug Development

The compound is integral in developing new pharmaceuticals through glycosylation reactions. Its acetyl groups enhance solubility and stability, making it a valuable precursor in drug formulation .

C. Bioconjugation

Utilized in bioconjugation processes, D-Mannopyranose can attach biomolecules to drugs or diagnostic agents. This enhances targeting capabilities and efficacy in therapeutic applications .

D. Diagnostics

The compound is employed in creating diagnostic agents for imaging techniques that require specific carbohydrate recognition. Its derivatives can be used to develop contrast agents for medical imaging .

Case Studies

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and formyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The acetyl groups may also participate in acetylation reactions, modifying the function of biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- [(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfooxy)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

- (2R,3R,4R,5S,6S)-2-(乙酰氧基甲基)-6-(4-氯-3-(4-乙氧基苄基)苯基)四氢-2H-吡喃-3,4,5-三乙酸酯

Uniqueness

The uniqueness of “D-Mannopyranose,2,3,4,6-tetraacetate” lies in its specific stereochemistry and functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo multiple types of reactions and form various products makes it a versatile compound in research and industry.

Activité Biologique

D-Mannopyranose, 2,3,4,6-tetraacetate is a derivative of mannose that has garnered attention in various biological studies due to its potential applications in medicinal chemistry and biochemistry. This article will delve into the compound's biological activity, including its effects on cellular processes, potential therapeutic applications, and relevant research findings.

Molecular Formula: C₁₄H₂₀O₁₀

Molecular Weight: 480.4 g/mol

CAS Number: 92051-23-5

D-Mannopyranose, 2,3,4,6-tetraacetate is characterized by the presence of four acetyl groups attached to the mannopyranose structure. This modification enhances its solubility and stability compared to unmodified mannose.

Mechanisms of Biological Activity

D-Mannopyranose and its derivatives have been studied for their interactions with biological systems. Key mechanisms include:

- Cellular Uptake: The tetraacetate form facilitates enhanced cellular uptake due to increased lipophilicity.

- Glycosylation Effects: The acetyl groups can influence glycosylation patterns in proteins, potentially modulating their activity and stability.

- Antigenicity: Acetylated sugars can exhibit altered immunogenic properties compared to their unmodified counterparts.

Antimicrobial Activity

Studies have indicated that D-mannopyranose derivatives possess antimicrobial properties. For instance, research has shown that certain acetylated sugars can inhibit the growth of pathogenic bacteria by interfering with their cell wall synthesis. This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Research conducted on D-mannopyranose derivatives has demonstrated anti-inflammatory effects in animal models. For example, a study published in Pharmaceutical Research indicated that these compounds could reduce the expression of pro-inflammatory cytokines in macrophages, suggesting a role in managing inflammatory diseases .

Case Studies

-

Cardiovascular Imaging:

A study involving 18F-FDG PET imaging utilized D-mannopyranose derivatives to evaluate vascular inflammation in patients with carotid artery stenosis. The results showed that increased uptake of the radiotracer correlated with higher inflammatory activity in atherosclerotic plaques . -

Cancer Therapy:

In cancer research, D-mannopyranose derivatives were explored for their ability to enhance drug delivery systems. By modifying chemotherapeutic agents with mannose derivatives, researchers aimed to improve targeting efficiency to cancer cells that overexpress mannose receptors .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

[(2R,3R,4S,5S)-3,4-diacetyl-5-formyl-2,3,4,5-tetrahydroxy-6-oxoheptyl] acetate;[(4R,5S,6R,7R)-4,5-diacetyl-5,6,7,8-tetrahydroxy-2,3-dioxooctan-4-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H20O10/c1-7(16)12(21,6-15)14(23,9(3)18)13(22,8(2)17)11(20)5-24-10(4)19;1-6(16)11(21)14(8(3)18,24-9(4)19)13(23,7(2)17)12(22)10(20)5-15/h6,11,20-23H,5H2,1-4H3;10,12,15,20,22-23H,5H2,1-4H3/t11-,12+,13-,14-;10-,12-,13+,14-/m11/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBZMKDODHRZGT-NVCRWXGOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C(C(=O)C)(C(C(C(CO)O)O)(C(=O)C)O)OC(=O)C.CC(=O)C(C=O)(C(C(=O)C)(C(C(COC(=O)C)O)(C(=O)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C(=O)[C@](C(=O)C)([C@@]([C@@H]([C@@H](CO)O)O)(C(=O)C)O)OC(=O)C.CC(=O)[C@@](C=O)([C@](C(=O)C)([C@]([C@@H](COC(=O)C)O)(C(=O)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O20 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.